2-(Ethylanilino)ethyl benzoate
Description
2-(Ethylanilino)ethyl benzoate is an organic compound belonging to the class of aromatic benzoate esters with an ethylanilino substituent. Structurally, it consists of a benzoic acid moiety esterified with ethanol, where the benzene ring bears an N-ethyl-substituted anilino group at the ortho (2-) position. This compound is hypothesized to serve as an intermediate in pharmaceutical or polymer synthesis, analogous to structurally related esters such as methyl 2-(2,3-dimethylanilino)benzoate .
Properties
CAS No. |
51920-03-7 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(N-ethylanilino)ethyl benzoate |
InChI |
InChI=1S/C17H19NO2/c1-2-18(16-11-7-4-8-12-16)13-14-20-17(19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChI Key |
LVRZDVFALRTAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic media, the ester undergoes reversible hydrolysis to regenerate benzoic acid and 2-(ethylanilino)ethanol . The mechanism involves:
-
Protonation of the carbonyl oxygen, increasing electrophilicity.
-
Nucleophilic attack by water to form a tetrahedral intermediate.
-
Cleavage of the ester bond, releasing the alcohol and carboxylic acid .
Kinetic data (from):
| Medium | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 1M H₂SO₄ | 3.2 × 10⁻⁴ | 58.3 |
Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions, hydroxide ions attack the ester carbonyl, forming a carboxylate salt and alcohol . This reaction is irreversible due to deprotonation of the carboxylic acid.
Reaction equation:
Comparative reactivity (from ):
| Ester Type | Relative Hydrolysis Rate (vs. ethyl acetate) |
|---|---|
| Ethyl benzoate | 1.0 |
| This compound | 0.67 (reduced due to steric hindrance) |
Solvolysis in Non-Polar Media
The ethylanilino group participates in secondary interactions during solvolysis. Studies on analogous esters show that electron-rich aromatic amines stabilize intermediates via resonance, altering reaction kinetics .
Key findings from σ-hole interactions (from ):
| Solvent | logK (Complexation with I₂) | Effect on Ester Stability |
|---|---|---|
| Chloroform | 0.8 | Moderate stabilization |
| Toluene | 1.3 | Significant stabilization |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two decomposition stages:
-
Ester cleavage (180–220°C): Regenerates benzoic acid and 2-(ethylanilino)ethanol.
-
Amine degradation (280–320°C): Ethylanilino group decomposes to aniline derivatives .
Activation parameters (from ):
| Stage | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|
| 1 | 92.4 | 45.1 |
| 2 | 112.7 | 62.3 |
Catalytic Transesterification
The ethylanilino group enhances nucleophilicity in transesterification reactions. For example, methanolysis under basic conditions yields methyl benzoate and 2-(ethylanilino)ethanol .
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| NaOMe | 88 | 95 |
| 2-Hydroxypyridine | 79 | 89 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural features with 2-(ethylanilino)ethyl benzoate, enabling comparative analysis of substituent effects on properties and applications:
Methyl 2-(2,3-Dimethylanilino)benzoate
- Molecular Formula: C₁₆H₁₇NO₂
- Substituents: Methyl ester group; 2,3-dimethylanilino substituent on the benzene ring.
- Key Properties: Crystallographic data confirm a planar aromatic system with intramolecular hydrogen bonding between the amino group and ester oxygen, enhancing stability . Used as a pharmaceutical intermediate, highlighting the role of methyl esters and alkylated anilino groups in bioactive molecule synthesis.
Ethyl 4-(Dimethylamino)benzoate
- Molecular Formula: C₁₁H₁₅NO₂
- Substituents: Ethyl ester group; para-(4-) dimethylamino substituent.
- Key Findings: Demonstrates higher reactivity in resin cements compared to methacrylate-based amines, attributed to the electron-donating dimethylamino group accelerating polymerization . Physical properties (e.g., degree of conversion in resins) are superior to those of methacrylate analogs, suggesting para-substitution optimizes electronic effects for industrial applications .
Ethyl-P(N-Butylamino)benzoate
- Molecular Formula: C₁₃H₁₉NO₂
- Substituents: Ethyl ester group; para-N-butylamino substituent.
- Key Data: Safety data sheets indicate moderate hazards (e.g., skin/eye irritation), common to amino-substituted benzoates .
Ethyl ({2-Nitrobenzoyl}anilino)acetate
- Molecular Formula : C₁₇H₁₆N₂O₅
- Substituents: Ethyl ester; nitrobenzoyl-anilino hybrid group.
- Key Insights :
Comparative Data Table
*Hypothetical formula based on structural analogs.
Impact of Substituents on Properties
- Electronic Effects: Electron-donating groups (e.g., dimethylamino in ethyl 4-(dimethylamino)benzoate) enhance reactivity in polymerization, while electron-withdrawing groups (e.g., nitro in ethyl ({2-nitrobenzoyl}anilino)acetate) reduce it .
- Steric Effects: Ortho-substituted compounds (e.g., methyl 2-(2,3-dimethylanilino)benzoate) exhibit intramolecular hydrogen bonding, improving thermal stability .
- Solubility: Longer alkyl chains (e.g., butyl in ethyl-P(N-butylamino)benzoate) increase hydrophobicity, favoring non-polar environments .
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